molecular formula C17H20N2O6 B613636 Boc-phg-osu CAS No. 201152-47-8

Boc-phg-osu

Cat. No.: B613636
CAS No.: 201152-47-8
M. Wt: 348.36
InChI Key: JPEHHKZULQJYEW-AWEZNQCLSA-N
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Description

Boc-phg-osu, also known as tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester, is a chemical compound widely used in peptide synthesis. It is a derivative of the amino acid phenylglycine and is commonly employed as a coupling reagent in the formation of peptide bonds. The compound has the molecular formula C17H20N2O6 and is known for its efficiency in facilitating the formation of amide bonds between amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-phg-osu typically involves the reaction of tert-butyloxycarbonyl-L-phenylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Industrial production also involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Boc-phg-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is displaced by nucleophiles such as amines. This reaction is commonly used in peptide synthesis to form amide bonds between amino acids. The compound can also participate in other types of reactions, including hydrolysis and reduction, depending on the reaction conditions and reagents used .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-phg-osu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Peptide Synthesis: this compound is extensively used in the synthesis of peptides and proteins. It facilitates the formation of amide bonds between amino acids, making it a valuable reagent in solid-phase peptide synthesis.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it an essential tool in the design and synthesis of bioactive peptides.

    Bioconjugation: this compound is employed in bioconjugation techniques to link peptides and proteins to various biomolecules, such as antibodies and enzymes. This application is crucial in the development of diagnostic assays and targeted drug delivery systems.

    Material Science: The compound is used in the fabrication of peptide-based nanomaterials and hydrogels.

Mechanism of Action

The primary mechanism of action of Boc-phg-osu involves the activation of the carboxyl group of tert-butyloxycarbonyl-L-phenylglycine, facilitating its reaction with nucleophiles such as amines. The N-hydroxysuccinimide ester group acts as a leaving group, allowing the formation of a stable amide bond. This mechanism is crucial in peptide synthesis, where the formation of amide bonds between amino acids is essential for constructing peptide chains .

Comparison with Similar Compounds

Boc-phg-osu is often compared with other similar compounds used in peptide synthesis, such as:

    Boc-Phe-OSu: Boc-Phe-OSu is another N-hydroxysuccinimide ester used in peptide synthesis. It differs from this compound in that it is derived from phenylalanine instead of phenylglycine.

    Boc-Val-OSu: Boc-Val-OSu is derived from valine and is used in peptide synthesis.

    Boc-Gly-OSu: Boc-Gly-OSu is derived from glycine and is used in peptide synthesis.

Conclusion

This compound is a versatile and valuable compound in peptide synthesis and various scientific research applications. Its ability to facilitate the formation of stable amide bonds makes it an essential tool in the synthesis of peptides, proteins, and other bioactive molecules. The compound’s unique structural properties and reactivity distinguish it from similar compounds, offering advantages in specific synthetic routes and applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHHKZULQJYEW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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